4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol
Description
The compound 4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol is a polycyclic organic molecule featuring:
- A pyrazolidine ring (a saturated, five-membered heterocycle with two adjacent nitrogen atoms), contributing conformational flexibility compared to aromatic pyrazoles.
- A 4-[(cyclopropylamino)methyl]anilino substituent, which introduces a cyclopropyl group linked via an aminomethyl bridge, likely enhancing lipophilicity and influencing pharmacokinetics.
Properties
Molecular Formula |
C25H28N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4-[5-[4-[(cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H28N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-13,19,23,25-31H,9-10,14-15H2 |
InChI Key |
DOAMTMBYFFLZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)NC3CC(NN3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 4-[(Cyclopropylamino)methyl]aniline, which is then reacted with pyrazolidine derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol undergoes various chemical reactions, including:
- **
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Comparison with Similar Compounds
Pyrazolidine vs. Pyrazole Derivatives
The compound 4'-[5-[[3-[(CYCLOPROPYLAMINO)METHYL]PHENYL]AMINO]-1H-PYRAZOL-3-YL]-[1,1'-BIPHENYL]-2,4-DIOL (TC0, ) shares nearly identical substituents but replaces the pyrazolidine ring with a pyrazole (unsaturated heterocycle). Key differences include:
- Rigidity : Pyrazole’s aromaticity confers planarity and rigidity, whereas pyrazolidine’s saturation allows for greater conformational flexibility. This may affect binding to biological targets.
- Synthesis : Pyrazolidine synthesis typically requires hydrogenation of pyrazole precursors, introducing additional synthetic steps that could impact scalability .
| Property | Target Compound (Pyrazolidine) | TC0 (Pyrazole) |
|---|---|---|
| Aromatic Bond Count | Not specified | 23 |
| Bond Count | Not specified | 59 |
| Chiral Centers | 0 | 0 |
Benzene-1,3-diol Derivatives with Heterocyclic Substituents
highlights 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and analogs, which exhibit fluorescence effects dependent on molecular aggregation and amino group positioning. Compared to the target compound:
Long-Chain Alkyl-Substituted Benzene-diols
lists compounds like 5-[(Z)-14-(3,5-Dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol , which feature extended alkyl chains. Key contrasts include:
- Solubility : Long alkyl chains increase hydrophobicity, whereas the target’s aryl and heterocyclic substituents likely enhance aqueous solubility via polar interactions.
Functional Comparison with Pyrazole-Based Pesticides
lists pyrazole derivatives like fipronil and ethiprole , which act as pesticides. While structurally distinct, shared features include:
- Heterocyclic Cores : Pyrazole/pyrazolidine rings are common, but the target’s diol and cyclopropyl groups diverge from pesticidal compounds’ halogenated or sulfinyl substituents.
Key Research Findings and Data
Spectroscopic Properties
- Fluorescence : Thiadiazol-diol analogs () show aggregation-induced fluorescence quenching, a property that may differ in the target due to steric hindrance from the pyrazolidine ring .
- Hydrogen Bonding : The benzene-1,3-diol moiety in all analogs facilitates hydrogen bonding, critical for interactions with biological targets or materials matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
